molecular formula C8H10N2O4S B135798 2-Methoxy-5-sulfamoylbenzamide CAS No. 52395-25-2

2-Methoxy-5-sulfamoylbenzamide

Cat. No. B135798
CAS RN: 52395-25-2
M. Wt: 230.24 g/mol
InChI Key: GTKYLVJCMKDNTH-UHFFFAOYSA-N
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Description

2-Methoxy-5-sulfamoylbenzamide is a compound that can be inferred to have a sulfonamide group based on the papers provided. Sulfonamides are a group of molecules that contain a sulfonamide functional group, which is typically characterized by the presence of a sulfur atom double-bonded to two oxygen atoms and a nitrogen atom. These compounds are known for their antimicrobial properties and are often used in the synthesis of various derivatives with potential biological activities .

Synthesis Analysis

The synthesis of sulfonamide derivatives can involve various strategies, including the coupling of benzamides with different reagents. For instance, a method for the synthesis of sulfonyl fluoride substituted compounds was developed through a rhodium(III)-catalyzed oxidative coupling of N-methoxybenzamides . Although the specific synthesis of 2-Methoxy-5-sulfamoylbenzamide is not detailed in the provided papers, similar synthetic methods could potentially be applied to its production.

Molecular Structure Analysis

The molecular structure of sulfonamides like 2-Methoxy-5-sulfamoylbenzamide typically includes a benzene ring substituted with a methoxy group and a sulfamoyl group. The position of these substituents on the benzene ring can significantly influence the compound's biological activity and chemical properties. The papers provided do not give explicit details on the molecular structure of 2-Methoxy-5-sulfamoylbenzamide, but they do discuss related sulfonamide compounds, which can provide insights into the structural aspects that are important for biological activity .

Chemical Reactions Analysis

Sulfonamides can participate in various chemical reactions, including those that lead to the formation of new bonds or the introduction of additional functional groups. The oxidative coupling method mentioned earlier is an example of a chemical reaction involving the activation of C–H bonds of the phenyl rings in N-methoxybenzamides . These types of reactions are crucial for the diversification of sulfonamide-based compounds and the development of new molecules with potential therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamides like 2-Methoxy-5-sulfamoylbenzamide are influenced by their molecular structure. The presence of the methoxy and sulfamoyl groups can affect the compound's solubility, stability, and reactivity. For example, the water-soluble polymeric sulfhydryl group reagent discussed in one of the papers suggests that the sulfonamide group can confer water solubility to the molecule . Additionally, the antimicrobial activity of sulfonamides is often evaluated in terms of their minimum inhibitory concentration (MIC) against various pathogens, which is a critical property for their potential use as antibiotics .

Scientific Research Applications

2-Methoxy-5-sulfamoylbenzamide is a chemical compound with potential applications in various fields of scientific research. It is also known as Sulpiride Impurity E . The molecular formula of this compound is C8H10N2O4S and the molecular weight is 230.24 g/mol .

This compound is used in neurology research . It is related to Sulpiride , a drug used in the treatment of mental health disorders . Therefore, it might be used in research related to neurotransmission , addiction , Alzheimer’s , depression , Huntington’s , nociception , Parkinson’s , schizophrenia , stress and anxiety , and pain and inflammation .

The physical state of 2-Methoxy-5-sulfamoylbenzamide is solid, and it is recommended to be stored at 4° C . Its melting point is 240-242° C and the predicted boiling point is ~437.3° C at 760 mmHg . The predicted density is ~1.4 g/cm^3 and the predicted refractive index is n20D 1.58 .

properties

IUPAC Name

2-methoxy-5-sulfamoylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c1-14-7-3-2-5(15(10,12)13)4-6(7)8(9)11/h2-4H,1H3,(H2,9,11)(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKYLVJCMKDNTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-sulfamoylbenzamide

CAS RN

52395-25-2
Record name 2-Methoxy-5-sulfamoylbenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052395252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-METHOXY-5-SULFAMOYLBENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ZFR2SNF7B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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